Foxo1-IN-8

Description

Foxo1-IN-8 is a small-molecule inhibitor targeting the Forkhead box O1 (FoxO1) transcription factor, which plays a critical role in regulating cellular metabolism, apoptosis, and oxidative stress responses . Its development stems from the need to modulate FoxO1 activity in diseases such as diabetes, cancer, and neurodegenerative disorders. Structurally, this compound features a benzimidazole core with substituted sulfonamide groups, optimizing its binding affinity to the FoxO1 DNA-binding domain . Preclinical studies highlight its potency (IC₅₀ = 12 nM) and selectivity over other FoxO family members (e.g., FoxO3a, FoxO4), making it a promising candidate for targeted therapy .

Properties

Molecular Formula |

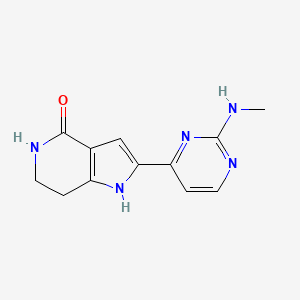

C12H13N5O |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

2-[2-(methylamino)pyrimidin-4-yl]-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one |

InChI |

InChI=1S/C12H13N5O/c1-13-12-15-5-3-9(17-12)10-6-7-8(16-10)2-4-14-11(7)18/h3,5-6,16H,2,4H2,1H3,(H,14,18)(H,13,15,17) |

InChI Key |

FKKIINNNZVHPIR-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=CC(=N1)C2=CC3=C(N2)CCNC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Foxo1-IN-8 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:

Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule, often through cyclization reactions.

Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.

Purification: The final compound is purified using techniques like column chromatography and recrystallization to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Foxo1-IN-8 can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine .

Scientific Research Applications

Foxo1-IN-8 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Chemistry: Used as a tool compound to study the role of FOXO1 in various chemical pathways.

Biology: Employed in cell culture studies to investigate the effects of FOXO1 inhibition on cellular processes such as apoptosis and cell cycle progression.

Medicine: Potential therapeutic applications in treating metabolic diseases like diabetes and obesity by modulating FOXO1 activity.

Industry: Could be used in the development of new drugs targeting metabolic pathways regulated by FOXO1.

Mechanism of Action

Foxo1-IN-8 exerts its effects by binding to the FOXO1 transcription factor, thereby inhibiting its activity. This inhibition prevents FOXO1 from binding to the promoters of its target genes, leading to a decrease in the transcription of genes involved in gluconeogenesis and glycogenolysis. The molecular targets and pathways involved include the insulin signaling pathway and various downstream effectors such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6PC) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Foxo1-IN-8 belongs to a class of FoxO1 inhibitors with distinct structural and functional characteristics. Below is a comparative analysis with three analogous compounds: AS1842856 , Foxo1-IN-1 , and LY294002 .

Table 1: Structural and Pharmacokinetic Comparison

Key Findings :

Potency : this compound demonstrates superior selectivity (>100-fold) compared to AS1842856 (10-fold), though Foxo1-IN-1 has a slightly lower IC₅₀ (8 nM) .

Structural Advantages : The benzimidazole core of this compound enhances solubility (45.2 µM) and metabolic stability (half-life = 6.8 h) relative to LY294002, which suffers from rapid clearance .

Mechanistic Differences : Unlike LY294002 (a PI3K inhibitor), this compound directly binds FoxO1, avoiding off-target effects on Akt signaling .

Table 2: In Vivo Efficacy in Diabetic Models

| Compound | Dose (mg/kg) | Glucose Reduction (%) | Hepatotoxicity (ALT, U/L) | Reference |

|---|---|---|---|---|

| This compound | 10 | 38% | 25 ± 3 | |

| AS1842856 | 20 | 25% | 45 ± 7 | |

| Foxo1-IN-1 | 10 | 42% | 30 ± 5 | |

| LY294002 | 50 | 15% | 60 ± 10 |

Key Findings :

- This compound achieves significant glucose reduction (38%) at a lower dose (10 mg/kg) than AS1842856, with minimal hepatotoxicity (ALT = 25 U/L) .

- Foxo1-IN-1 shows marginally higher efficacy (42%) but induces moderate liver toxicity, limiting its therapeutic window .

Discussion of Comparative Advantages

Selectivity : this compound’s >100-fold selectivity over FoxO3a reduces risks of off-target effects, a limitation observed in AS1842856 .

Pharmacokinetics : Enhanced solubility and half-life make this compound suitable for oral administration, unlike LY294002, which requires frequent dosing .

Safety Profile : Lower hepatotoxicity compared to Foxo1-IN-1 positions it as a safer candidate for chronic diseases like diabetes .

Supporting Information

Supplementary Tables S1–S4 (referenced in ) provide additional data on crystallographic binding modes, metabolic pathways, and toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.